3-[(2,4-difluorophenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide
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Overview
Description
3-[(2,4-difluorophenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The compound also contains a carboxamide group and two fluorine atoms attached to the phenyl ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-difluorophenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-phenyl-1-thioketone.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine, such as aniline, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-difluorophenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
3-[(2,4-difluorophenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2,4-difluorophenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Modulating Receptors: Interacting with cell surface receptors to alter signal transduction pathways and cellular responses.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(3,4-difluorophenyl)thiazole: A thiazole derivative with similar fluorine substitution, known for its biological activities.
2-Amino-4-(4-nitrophenyl)thiazole: Another thiazole derivative with a nitro group, used in medicinal chemistry research.
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: A thiadiazole derivative with trifluoromethyl substitution, known for its diverse biological activities.
Uniqueness
3-[(2,4-difluorophenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide is unique due to its specific combination of a benzothiophene core, carboxamide group, and fluorine substitution
Properties
Molecular Formula |
C21H14F2N2O3S |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-(2,4-difluoroanilino)-1,1-dioxo-N-phenyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H14F2N2O3S/c22-13-10-11-17(16(23)12-13)25-19-15-8-4-5-9-18(15)29(27,28)20(19)21(26)24-14-6-2-1-3-7-14/h1-12,25H,(H,24,26) |
InChI Key |
UDJXARUPJOJIOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2(=O)=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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